(1S,4S)-2-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane
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Overview
Description
(1S,4S)-2-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-azabicyclo[221]heptane is a complex organic compound that belongs to the class of bicyclic compounds These compounds are characterized by having two fused rings, which can impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane likely involves multiple steps, including the formation of the bicyclic core and the introduction of the functional groups. Typical synthetic routes might include:
Formation of the Bicyclic Core: This could involve a Diels-Alder reaction or other cycloaddition reactions to form the bicyclic structure.
Introduction of the Imidazole Ring: This step might involve the use of imidazole precursors and appropriate coupling reactions.
Functionalization with Sulfonyl and Methoxyethyl Groups: These groups could be introduced through sulfonylation and alkylation reactions, respectively.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the methoxyethyl group or the imidazole ring.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the imidazole ring or the bicyclic core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce sulfides.
Scientific Research Applications
Chemistry
The unique structure of (1S,4S)-2-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, compounds with imidazole rings are often studied for their potential as enzyme inhibitors or receptor ligands.
Medicine
The presence of multiple functional groups suggests potential pharmacological activity, making this compound a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In the industrial sector, such compounds might be used as intermediates in the synthesis of more complex molecules or as specialty chemicals in various applications.
Mechanism of Action
The mechanism of action for (1S,4S)-2-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of enzymes and preventing substrate access.
Receptor Modulation: Interacting with cell surface or intracellular receptors to modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(1S,4S)-2-azabicyclo[2.2.1]heptane: The core bicyclic structure without additional functional groups.
Imidazole Derivatives: Compounds with similar imidazole rings but different substituents.
Sulfonyl-Substituted Compounds: Molecules with sulfonyl groups attached to various frameworks.
Uniqueness
The combination of the bicyclic core, imidazole ring, and sulfonyl group in (1S,4S)-2-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane imparts unique chemical properties that might not be present in simpler analogs. This uniqueness could translate to distinct biological activities or industrial applications.
Properties
IUPAC Name |
(1S,4S)-2-[[2-(cyclohexylmethylsulfonyl)-3-(2-methoxyethyl)imidazol-4-yl]methyl]-2-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N3O3S/c1-26-10-9-23-19(14-22-13-17-7-8-18(22)11-17)12-21-20(23)27(24,25)15-16-5-3-2-4-6-16/h12,16-18H,2-11,13-15H2,1H3/t17-,18-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIESYNRKSFLCJX-ROUUACIJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1S(=O)(=O)CC2CCCCC2)CN3CC4CCC3C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=CN=C1S(=O)(=O)CC2CCCCC2)CN3C[C@H]4CC[C@H]3C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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